5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure, which includes a nitro group and a methyl group attached to a phenyl ring, as well as an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazides derived from carboxylic acids. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The nitro group and the oxadiazole ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Thiazoles: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Indole Derivatives: Exhibiting various biological activities such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness: 5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to its specific structural features, which confer unique reactivity and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)15-17-16(22-18-15)13-7-8-14(19(20)21)11(2)9-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFDKFWLKBNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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